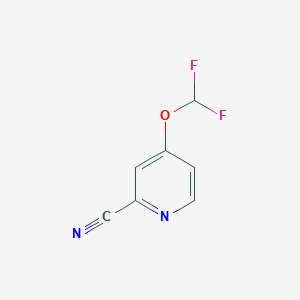![molecular formula C13H9NO3 B14854811 5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is an organic compound that features a benzodioxole moiety fused to a pyridine ring with an aldehyde functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBOXYLIC ACID.
Reduction: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-METHANOL.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be used in the development of organic electronic materials.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzodioxole moiety can interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-BUTANONE: Shares the benzodioxole moiety but differs in the functional group and overall structure.
3,4-METHYLENEDIOXYCINNAMALDEHYDE: Similar in having a benzodioxole moiety and an aldehyde group but differs in the carbon chain length and position of the aldehyde.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H9NO3 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-3-11(6-14-5-9)10-1-2-12-13(4-10)17-8-16-12/h1-7H,8H2 |
Clave InChI |
JTCTYUHFPVKHLI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CN=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





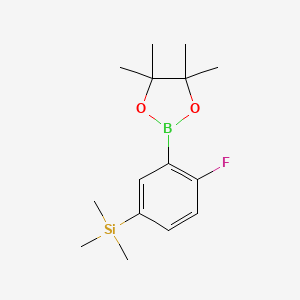
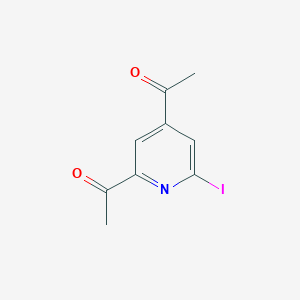
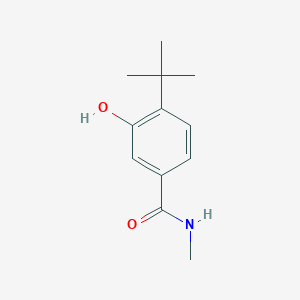
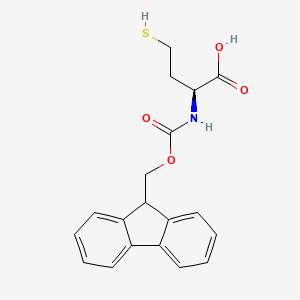
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
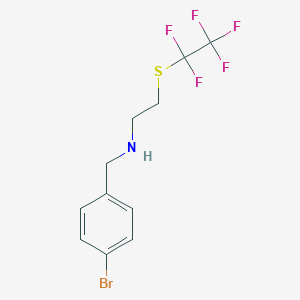
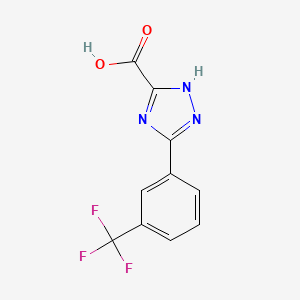
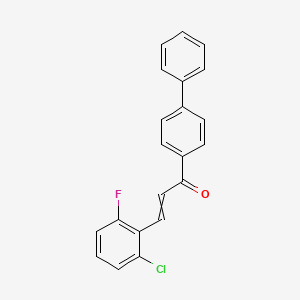
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
